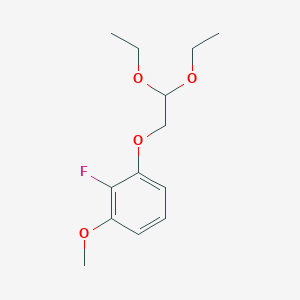
3-(2,2-Diethoxyethoxy)-2-fluoroanisole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,2-Diethoxyethoxy)-2-fluoroanisole is an organic compound that features a fluorinated anisole core with two ethoxyethoxy groups. This compound is of interest due to its unique chemical structure, which imparts specific physical and chemical properties that can be leveraged in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-Diethoxyethoxy)-2-fluoroanisole typically involves the reaction of 3-bromo-4-fluorophenol with 2-bromo-1,1-diethoxyethane. This reaction proceeds through a nucleophilic substitution mechanism, where the phenolic oxygen attacks the carbon of the 2-bromo-1,1-diethoxyethane, resulting in the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time. The use of efficient catalysts and continuous flow reactors can further enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
3-(2,2-Diethoxyethoxy)-2-fluoroanisole can undergo various chemical reactions, including:
Oxidation: The ethoxyethoxy groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The fluorinated anisole core can be reduced to form the corresponding hydroxyanisole.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of hydroxyanisole.
Substitution: Formation of substituted anisole derivatives.
Scientific Research Applications
3-(2,2-Diethoxyethoxy)-2-fluoroanisole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the development of fluorescent probes for biological imaging.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2,2-Diethoxyethoxy)-2-fluoroanisole depends on its application. In biological systems, it can interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(2,2-Diethoxyethoxy)-3-fluoroanisole
- 3-(2,2-Diethoxyethoxy)-4-fluoroanisole
- 3-(2,2-Diethoxyethoxy)-5-fluoroanisole
Uniqueness
3-(2,2-Diethoxyethoxy)-2-fluoroanisole is unique due to the specific positioning of the fluorine atom and the ethoxyethoxy groups on the anisole core. This unique structure imparts distinct physical and chemical properties, making it suitable for specialized applications in various fields.
Properties
Molecular Formula |
C13H19FO4 |
|---|---|
Molecular Weight |
258.29 g/mol |
IUPAC Name |
1-(2,2-diethoxyethoxy)-2-fluoro-3-methoxybenzene |
InChI |
InChI=1S/C13H19FO4/c1-4-16-12(17-5-2)9-18-11-8-6-7-10(15-3)13(11)14/h6-8,12H,4-5,9H2,1-3H3 |
InChI Key |
UTLRFOUVMODJLG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(COC1=CC=CC(=C1F)OC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[5-(3,5-ditert-butylphenyl)-1-[4-(4-methylpiperazine-1-carbonyl)phenyl]pyrazol-3-yl]benzoic acid;dihydrochloride](/img/structure/B13730657.png)
![Methyl 5-(4-fluorophenyl)-2,3-dimethyl-3H-imidazo-[4,5-b]-pyridine-7-carboxylate](/img/structure/B13730674.png)
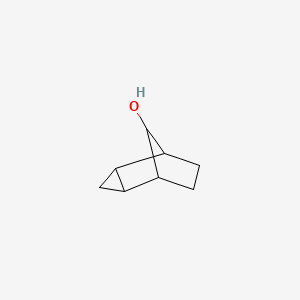
![5-[3-(trimethylsilyl)phenyl]-1H-pyrazole](/img/structure/B13730680.png)
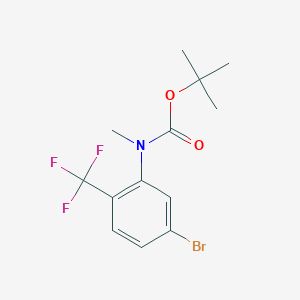
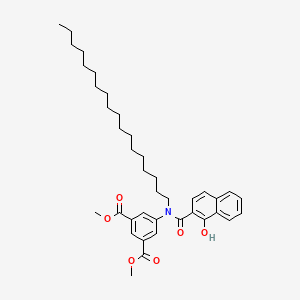
![8-Azabicyclo[3.2.1]oct-8-yloxy,1,5-dimethyl-3-oxo-](/img/structure/B13730697.png)
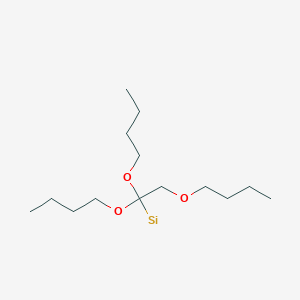
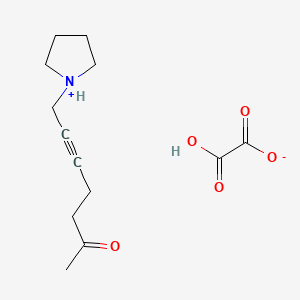
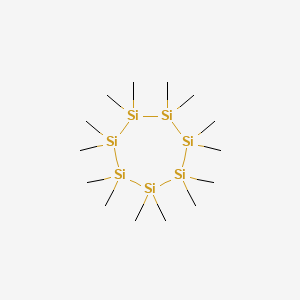
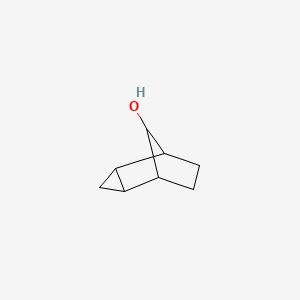
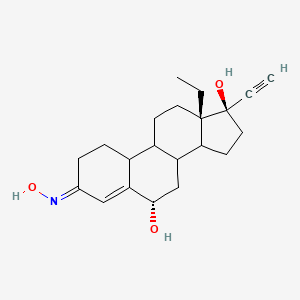
![7-Bromo-3-isopropyl-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one](/img/structure/B13730713.png)
